molecular formula C20H27N5O B7159253 N-[[6-(dimethylamino)pyridin-2-yl]methyl]-4-(pyridin-3-ylmethyl)piperidine-1-carboxamide

N-[[6-(dimethylamino)pyridin-2-yl]methyl]-4-(pyridin-3-ylmethyl)piperidine-1-carboxamide

Cat. No.: B7159253
M. Wt: 353.5 g/mol
InChI Key: FQIJWADOCGPMAG-UHFFFAOYSA-N
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Description

N-[[6-(dimethylamino)pyridin-2-yl]methyl]-4-(pyridin-3-ylmethyl)piperidine-1-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring substituted with pyridine and dimethylamino groups, making it a versatile molecule for scientific research.

Properties

IUPAC Name

N-[[6-(dimethylamino)pyridin-2-yl]methyl]-4-(pyridin-3-ylmethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O/c1-24(2)19-7-3-6-18(23-19)15-22-20(26)25-11-8-16(9-12-25)13-17-5-4-10-21-14-17/h3-7,10,14,16H,8-9,11-13,15H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQIJWADOCGPMAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=N1)CNC(=O)N2CCC(CC2)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[6-(dimethylamino)pyridin-2-yl]methyl]-4-(pyridin-3-ylmethyl)piperidine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is formed through cyclization reactions.

    Substitution Reactions: The piperidine ring is then functionalized with pyridine and dimethylamino groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[[6-(dimethylamino)pyridin-2-yl]methyl]-4-(pyridin-3-ylmethyl)piperidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[[6-(dimethylamino)pyridin-2-yl]methyl]-4-(pyridin-3-ylmethyl)piperidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[[6-(dimethylamino)pyridin-2-yl]methyl]-4-(pyridin-3-ylmethyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The pathways involved can include signal transduction cascades, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[[6-(dimethylamino)pyridin-2-yl]methyl]-4-(pyridin-2-ylmethyl)piperidine-1-carboxamide
  • N-[[6-(dimethylamino)pyridin-2-yl]methyl]-4-(pyridin-4-ylmethyl)piperidine-1-carboxamide

Uniqueness

N-[[6-(dimethylamino)pyridin-2-yl]methyl]-4-(pyridin-3-ylmethyl)piperidine-1-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development.

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